

Application Notes and Protocols for GSK3532795 in Single-Cycle Infectivity Assays

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Compound of Interest		
Compound Name:	GSK3532795	
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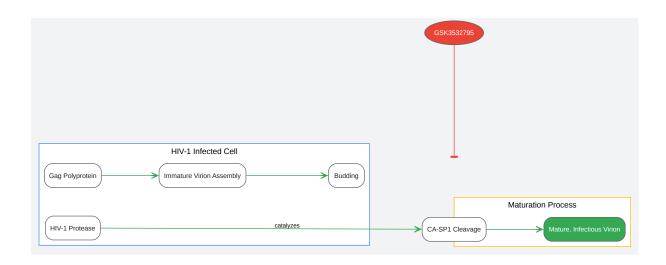
Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2] [3] It exhibits potent antiviral activity by targeting the final cleavage event in Gag polyprotein processing, specifically between the capsid protein p24 and the spacer peptide 1 (SP1).[4] This inhibition results in the production of immature, noninfectious virions.[4][5][6] Single-cycle infectivity assays are crucial for evaluating the in vitro efficacy of antiviral compounds like **GSK3532795**. These assays measure the ability of a virus to complete one round of infection in the presence of an inhibitor. This document provides detailed protocols and data for utilizing **GSK3532795** in such assays.

Mechanism of Action

GSK3532795 disrupts the maturation of HIV-1 particles by binding to the Gag polyprotein at the CA-SP1 junction. This binding stabilizes the immature Gag lattice and sterically hinders the viral protease from cleaving the CA-SP1 site, which is the final step required for the formation of a mature, infectious viral core.





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Caption: Mechanism of action of **GSK3532795**, inhibiting the final step of HIV-1 maturation.

Quantitative Data

The following tables summarize the in vitro activity of **GSK3532795** against wild-type and resistant HIV-1 strains as determined by single-cycle infectivity assays.

Table 1: In Vitro Activity of GSK3532795 against Wild-Type HIV-1

Parameter	Value	Reference
Mean EC50	3.9 nM	[2]

Table 2: In Vitro Activity of GSK3532795 against Protease Inhibitor-Resistant HIV-1 Isolates



Virus Type	FC-IC50 Range	Reference
Nonlongitudinal PI-Resistant Viruses	0.16–0.68	[5][7]

^{*}FC-IC50: Fold-change in the 50% inhibitory concentration compared to a wild-type reference virus.

Experimental Protocols Single-Cycle Infectivity Assay Using a Luciferase Reporter Virus

This protocol describes a common method for assessing the antiviral activity of **GSK3532795** using a single-cycle HIV-1 reporter virus that expresses luciferase upon infection of target cells.

Materials:

 Cells: HEK293T cells (for virus production), TZM-bl or other suitable indicator cell lines expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene.

Plasmids:

- An HIV-1 proviral plasmid with a defective env gene and a luciferase reporter gene inserted (e.g., pNL4-3.Luc.R-E-).
- An expression plasmid for a viral envelope glycoprotein, such as vesicular stomatitis virus
 G protein (VSV-G), to pseudotype the virus.

Reagents:

- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Transfection reagent.
- GSK3532795 stock solution (in DMSO).



- Luciferase assay reagent.
- Phosphate-buffered saline (PBS).
- Equipment:
 - Standard cell culture incubator (37°C, 5% CO2).
 - 96-well cell culture plates (white, clear bottom for microscopy).
 - Luminometer.

Procedure:

- Production of Pseudotyped Single-Cycle HIV-1:
 - 1. Seed HEK293T cells in a culture dish to be 70-80% confluent on the day of transfection.
 - 2. Co-transfect the cells with the env-defective HIV-1 luciferase reporter plasmid and the VSV-G expression plasmid using a suitable transfection reagent.
 - 3. Incubate for 48-72 hours.
 - 4. Harvest the cell culture supernatant containing the pseudotyped virus particles.
 - 5. Clarify the supernatant by centrifugation to remove cell debris.
 - 6. The virus stock can be used immediately or stored at -80°C. The viral titer should be determined (e.g., by p24 ELISA).
- Infectivity Assay:
 - 1. Seed the indicator cells (e.g., TZM-bl) in a 96-well white plate at an appropriate density and allow them to adhere overnight.
 - 2. Prepare serial dilutions of **GSK3532795** in cell culture medium.
 - Remove the culture medium from the cells and add the GSK3532795 dilutions. Include a no-drug control.

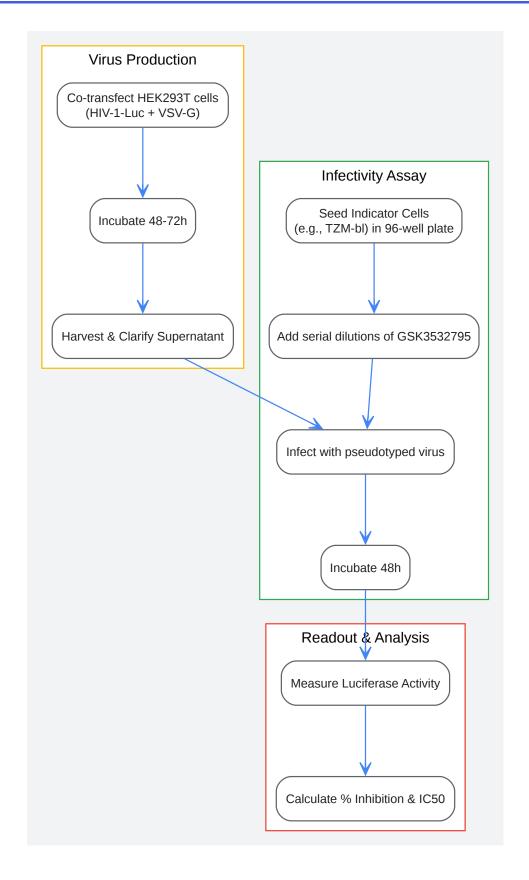
Methodological & Application





- 4. Add a pre-determined amount of the pseudotyped virus to each well. The amount of virus should result in a luciferase signal that is in the linear range of the assay.
- 5. Incubate the plates for 48 hours at 37°C.
- Quantification of Infectivity:
 - 1. After incubation, remove the supernatant.
 - 2. Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- Data Analysis:
 - 1. Calculate the percent inhibition of viral infectivity for each **GSK3532795** concentration relative to the no-drug control.
 - 2. Plot the percent inhibition against the log of the drug concentration and determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) using a non-linear regression analysis.





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Caption: Workflow for a single-cycle HIV-1 infectivity assay using a luciferase reporter system.







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